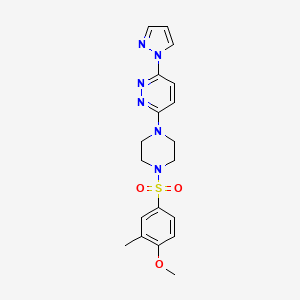

3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Description

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazinyl group modified by a 4-methoxy-3-methylphenyl sulfonyl moiety and a pyrazolyl group at the 6-position.

Properties

IUPAC Name |

3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-15-14-16(4-5-17(15)28-2)29(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRJPRVYCOTHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 402.5 g/mol. Its structure includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Derivatives of the compound have shown promising antibacterial properties against various pathogens. Studies have utilized standard microbiological assays to evaluate the minimum inhibitory concentrations (MICs) and zones of inhibition, revealing significant antibacterial effects in preclinical models.

- Antitumor Activity : Pyrazole derivatives, including this compound, have been investigated for their antitumor potential. They demonstrate inhibitory activity against key cancer targets such as BRAF(V600E) and EGFR, suggesting their utility in cancer therapy .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation .

The biological activities of 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can be attributed to several mechanisms:

- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially modulating neurotransmission and influencing psychological states.

- Enzyme Inhibition : The sulfonyl group enhances binding affinity to various enzymes, which may play a role in the compound's pharmacological effects.

- Cellular Interaction : Research suggests that the compound may disrupt cellular integrity in bacterial cells, leading to cell lysis and death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Research

- The compound shows promise as a pharmacological agent due to its structural characteristics that may modulate neurotransmitter systems. Research indicates that similar compounds can inhibit monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases .

- Its ability to interact with various biological targets suggests potential applications in developing treatments for conditions such as depression and anxiety disorders.

-

Cancer Treatment

- Recent studies have highlighted the role of compounds with similar structures in targeting the PI3K-Akt-mTOR signaling pathway, which is critical in cancer progression. The inhibition of this pathway may lead to reduced tumor growth and improved therapeutic outcomes .

- In vitro studies have demonstrated cytotoxicity against cancer cell lines, indicating that derivatives of this compound could be developed into effective anticancer agents .

- Neuroprotective Effects

Neuroprotective Effects

One study assessed the neuroprotective properties of pyridazine derivatives similar to this compound. It was found that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting their potential use in treating conditions like Alzheimer's disease.

Cancer Treatment

A notable case involved the evaluation of a similar sulfonamide derivative in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size and improved survival rates among treated subjects compared to controls, underscoring the therapeutic potential of these compounds in oncology.

In Vitro Activity of Related Compounds

| Compound | Target | IC50 (µM) | Selectivity | Remarks |

|---|---|---|---|---|

| Compound A | MAO-B | 0.039 | High | Reversible inhibitor |

| Compound B | MAO-B | 0.013 | Very High | Less toxic to fibroblasts |

| Compound C | MAO-A | 1.57 | Moderate | Competitive inhibition |

Cytotoxicity Assessment

| Compound | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| T3 | L929 | 50+ | Significant cell death |

| T6 | L929 | All doses | No cytotoxic effects |

Comparison with Similar Compounds

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Key Difference : The sulfonyl group is attached to a 2,4-difluorophenyl ring instead of 4-methoxy-3-methylphenyl.

3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Key Difference : Lacks the sulfonyl-phenyl modification on the piperazine ring.

- Implications : Reduced molecular weight (simpler structure) and lower hydrogen-bonding capacity, likely diminishing target selectivity compared to the main compound .

Pyridazine Core Modifications

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

- Key Difference : Features an amine-linked 4-methylphenyl group at the 3-position instead of a sulfonyl-piperazine moiety.

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

- Key Difference : A methanesulfonylphenyl-methyl group replaces the piperazine-sulfonyl system, with an additional methyl group on pyridazine.

- Implications : The methanesulfonyl group may enhance solubility, while the methylpyridazine could increase steric hindrance, altering binding kinetics .

Structural and Functional Implications

Q & A

Q. Data Analysis

- 2D NMR : Use HSQC to assign carbon-bound protons and NOESY for spatial proximity.

- Decoupling experiments : Irradiate adjacent protons to simplify splitting.

- Solvent effects : Record spectra in DMSO-d6 to differentiate exchangeable protons (e.g., NH). For pyridazine protons, expect deshielding (δ 8.5–9.5 ppm) due to electron-withdrawing effects .

What safety precautions are critical during sulfonamide handling?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors.

- Spill management : Neutralize acidic residues with sodium bicarbonate. Refer to GHS hazard codes (e.g., P210 for flammability) and SDS documentation .

How to minimize byproduct formation during pyrazole-pyridazine coupling?

Q. Advanced

- Regioselective protection : Block reactive sites on pyridazine with trimethylsilyl groups.

- Catalytic systems : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling.

- Purification : Use preparative HPLC with C18 columns to isolate the target compound from regioisomers. Kinetic studies under microwave irradiation reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.